molecular formula C10H5Cl2FN2 B13895536 2,5-Dichloro-4-(4-fluorophenyl)pyrimidine

2,5-Dichloro-4-(4-fluorophenyl)pyrimidine

Katalognummer: B13895536
Molekulargewicht: 243.06 g/mol
InChI-Schlüssel: FYRORHXGYAMTMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dichloro-4-(4-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 5, and a fluorophenyl group at position 4. It is widely used in various fields due to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-(4-fluorophenyl)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with appropriate reagents. One common method includes the Suzuki coupling reaction, where 2,4-dichloro-5-fluoropyrimidine reacts with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst . The reaction conditions often involve the use of triphenylphosphine and palladium(II) acetate as catalysts, and the reaction is carried out in a suitable solvent such as ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dichloro-4-(4-fluorophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reaction conditions may involve the use of bases like sodium hydride or potassium carbonate.

    Coupling Reactions: Reagents include boronic acids, palladium catalysts, and phosphine ligands.

Major Products:

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,5-Dichloro-4-(4-fluorophenyl)pyrimidine is unique due to the presence of both chlorine and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Eigenschaften

Molekularformel

C10H5Cl2FN2

Molekulargewicht

243.06 g/mol

IUPAC-Name

2,5-dichloro-4-(4-fluorophenyl)pyrimidine

InChI

InChI=1S/C10H5Cl2FN2/c11-8-5-14-10(12)15-9(8)6-1-3-7(13)4-2-6/h1-5H

InChI-Schlüssel

FYRORHXGYAMTMJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NC(=NC=C2Cl)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.